5-Acetoxy-8-hydroxy-1,4-naphthoquinone

Description

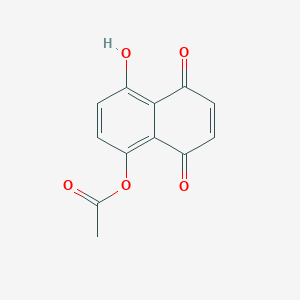

5-Acetoxy-8-hydroxy-1,4-naphthoquinone is a naphthoquinone derivative featuring acetoxy (-OAc) and hydroxy (-OH) substituents at positions 5 and 8, respectively. This compound’s structural framework is central to its biological and chemical properties, which are influenced by substituent positioning and electronic effects .

Properties

CAS No. |

14597-06-9 |

|---|---|

Molecular Formula |

C12H8O5 |

Molecular Weight |

232.19g/mol |

IUPAC Name |

(4-hydroxy-5,8-dioxonaphthalen-1-yl) acetate |

InChI |

InChI=1S/C12H8O5/c1-6(13)17-10-5-4-8(15)11-7(14)2-3-9(16)12(10)11/h2-5,15H,1H3 |

InChI Key |

ZURGQHPGRJXQFH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |

Canonical SMILES |

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

5-Acetoxy-8-hydroxy-1,4-naphthoquinone exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of 1,4-naphthoquinones can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | ≤ 0.125 µmol/L |

| 7-Methyl-5-acetoxy-1,4-naphthoquinone | Escherichia coli | ≤ 0.125 µmol/L |

Studies have demonstrated that these compounds disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various naphthoquinone derivatives on cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma, significant activity was observed with IC50 values indicating potent anticancer effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| Colon Adenocarcinoma | 12.5 |

| Breast Ductal Carcinoma | 15.0 |

The mechanisms of action include the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells .

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's disease have been targeted using compounds derived from naphthoquinones. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Effects in In Vitro Models

| Compound | Model | % Increase in Cell Viability |

|---|---|---|

| This compound | Neuro-2a Cells (Paraquat) | +40% |

| Another Naphthoquinone Derivative | Neuro-2a Cells (6-OHDA) | +35% |

These findings suggest that the neuroprotective effects are associated with reduced ROS production and improved mitochondrial function .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, these compounds can mitigate cellular damage.

Case Study: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacity of various naphthoquinones:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Other Naphthoquinones | Varies between 50%-75% |

The high percentage indicates a strong ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Key Research Findings

Prodrug Potential: The acetoxy group in this compound may enhance bioavailability, with hydrolysis in vivo releasing the active 5,8-dihydroxy form .

Cytotoxicity vs. Stability Trade-off : While hydroxy groups enhance reactivity and metal chelation, acetoxy substituents improve metabolic stability, as seen in plumbagin’s methyl group .

Substituent-Driven Selectivity : Position 2 substituents (e.g., methyl in plumbagin) confer distinct biological profiles compared to position 5/8 derivatives .

Preparation Methods

Regioselective Acetylation Strategy

In a typical procedure, naphthazarin is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid or pyridine. The reaction is conducted under anhydrous conditions at 0–25°C for 2–4 hours. The 5-hydroxy group is preferentially acetylated due to its lower steric hindrance and higher acidity compared to the 8-hydroxy group. This selectivity arises from intramolecular hydrogen bonding between the 8-hydroxy group and the adjacent quinone carbonyl, which reduces its nucleophilicity.

Representative Procedure :

-

Reagents : Naphthazarin (1.0 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv).

-

Conditions : Stirred in dichloromethane at 0°C for 3 hours.

-

Workup : Quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Analytical Validation

The product is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

-

NMR (CDCl) : δ 12.35 (s, 1H, 8-OH), 2.45 (s, 3H, OAc), and aromatic protons at δ 7.85–6.90.

-

NMR : δ 169.8 (C=O of acetate), 183.5 and 181.2 (quinone C=O), and 21.0 (CH of acetate).

Enzymatic Synthesis Using Phenoxazinone Synthase

An alternative approach leverages biocatalytic methods to achieve regioselective acetylation. Phenoxazinone synthase, an enzyme employed in the synthesis of 1,4-naphthoquinone derivatives, catalyzes the coupling of hydroquinones with acetylated dienes under mild conditions.

Enzymatic Reaction Mechanism

The enzyme facilitates the oxidative coupling of 5-hydroxy-1,4-naphthoquinone with 1-acetoxy-1,3-butadiene, forming the 5-acetoxy-8-hydroxy derivative via a radical-mediated mechanism. Oxygen is used as the terminal oxidant, and the reaction proceeds in a buffered DMSO solution at 30–55°C.

Optimized Protocol :

Advantages of Enzymatic Synthesis

-

Sustainability : Avoids harsh acids/bases and organic solvents.

-

Selectivity : Enzyme’s active site ensures precise regiocontrol, minimizing side reactions.

-

Scalability : Demonstrated in multi-gram preparations with consistent yields.

Multi-Step Synthesis via Diels-Alder Cycloaddition

The CSIRO synthesis of hatomarubigins highlights this compound as a dienophile in a Diels-Alder reaction. This method underscores its utility in complex natural product synthesis.

Reaction Sequence

-

Diels-Alder Reaction : The naphthoquinone reacts with a cyclohexenol-derived diene to form a tetracyclic adduct.

-

Aromatization : Treatment with DDQ (dichlorodicyanoquinone) induces dehydrogenation, restoring aromaticity.

-

Deacetylation : Selective removal of the 8-acetoxy group (if present) under basic conditions yields the target compound.

Critical Parameters :

-

Temperature : 80–100°C for cycloaddition.

-

Catalyst : Lewis acids (e.g., ZnCl) accelerate the reaction.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Acetylation | 68–75 | Moderate | High | Moderate (organic waste) |

| Enzymatic Synthesis | 75–83 | High | Medium | Low |

| Diels-Alder-Based Synthesis | 60–70 | High | Low | High (multi-step) |

Challenges and Optimization Strategies

Regioselectivity Control

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Acetoxy-8-hydroxy-1,4-naphthoquinone?

- Methodological Answer : The compound can be synthesized via nitro-naphthoquinone oxime intermediates. For example, 8-nitro-naphthoquinone oxime is reduced using sulfur dioxide or phosphorus in acidic media (e.g., HCl) with hydrogen iodide, followed by oxidation using FeCl₃·6H₂O. This yields 5-nitro-naphthoquinone derivatives, which can be further functionalized . Tandem reactions or chemoenzymatic methods are also employed for hydroxyquinone derivatives, leveraging the redox-active quinone core .

Q. How is the structure of this compound characterized?

- Methodological Answer : X-ray crystallography is critical for determining bond lengths and angles, especially for nitro- and hydroxy-substituted derivatives. Infrared (IR) spectroscopy identifies functional groups (e.g., νC=O at ~1650 cm⁻¹ and νO-H at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) confirms substituent positions, such as acetoxy groups at C-5 and hydroxy at C-8 .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methodological Answer : Disk diffusion tests against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays determine bacteriostatic vs. bactericidal effects. For example, 5-amino-8-hydroxy derivatives show MICs of 30–125 µg/mL against S. aureus .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for nitro-substituted derivatives?

- Methodological Answer : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. Using polar aprotic solvents (e.g., DMF) enhances nitro-oxime reduction efficiency. Reductive agents like red phosphorus in HCl with hydriodic acid achieve >90% yield for 5-nitro-naphthoquinone. Purification via recrystallization in acetic acid or column chromatography removes byproducts .

Q. What mechanisms underlie the redox-dependent cytotoxicity of hydroxy-naphthoquinones?

- Methodological Answer : Quinones undergo redox cycling, generating reactive oxygen species (ROS) via semiquinone radical intermediates. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while ROS-specific probes (e.g., DCFH-DA) measure oxidative stress in cell lines. For example, 2-hydroxy-1,4-naphthoquinone derivatives exhibit cytotoxicity via NAD(P)H oxidase activation .

Q. How do substituents at C-5 and C-8 influence bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, acetoxy) at C-5 enhance electrophilicity, increasing interactions with cellular thiols. Hydroxy groups at C-8 facilitate hydrogen bonding with target proteins. Structure-activity relationship (SAR) studies using halogenated or methoxy-substituted analogs reveal improved antibacterial potency (e.g., 5-nitro-8-hydroxy derivatives) .

Q. What advanced techniques are used to study quinone-protein interactions?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. Molecular docking simulations (e.g., AutoDock) predict interactions with bacterial enzymes like DNA gyrase. For instance, 5-acetoxy derivatives show strong binding to S. aureus enoyl-ACP reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.